molecular formula C14H22N4O B2483515 (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone CAS No. 1950768-40-7

(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

Katalognummer: B2483515
CAS-Nummer: 1950768-40-7
Molekulargewicht: 262.357
InChI-Schlüssel: LGKCQAFDWGLTNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with a piperidine and a pyrrolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3-diketone, which undergoes cyclization with hydrazine to form the pyrazole ring.

    Substitution with Piperidine: The pyrazole ring is then functionalized with a piperidine group through nucleophilic substitution reactions.

    Attachment of Pyrrolidine: Finally, the pyrrolidine moiety is introduced via a coupling reaction, often using reagents like pyrrolidine and a suitable activating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Inhibition of Kinases

Recent studies have highlighted the role of this compound as an inhibitor of interleukin receptor-associated kinases (IRAKs). IRAKs are crucial in the signaling pathways of immune responses, making them potential targets for anti-inflammatory therapies. The compound's ability to modulate these pathways suggests its application in treating autoimmune diseases and inflammatory conditions .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone was evaluated for its efficacy against various bacterial strains. Preliminary results indicate that it may serve as a lead compound for developing new antibiotics, particularly against resistant strains .

Central Nervous System Disorders

The compound's structural characteristics suggest potential applications in treating central nervous system (CNS) disorders. Its interaction with G protein-coupled receptors (GPCRs) has been explored, indicating that it could act as an allosteric modulator, offering a novel approach to managing conditions like anxiety and depression .

Case Studies

StudyFocusFindings
IRAK InhibitionDemonstrated effective inhibition of IRAK pathways, suggesting therapeutic use in inflammation-related diseases.
Antimicrobial EvaluationShowed promising antibacterial activity against multiple strains, indicating potential for new antibiotic development.
CNS DisordersSuggested modulation of GPCRs, highlighting its potential role in treating anxiety and depression.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies reveal that hydrophobic interactions play a significant role in ligand-receptor interactions, which is crucial for its biological activity .

Wirkmechanismus

The mechanism of action of (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanol
  • (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethane
  • (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanoic acid

Uniqueness

(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is unique due to its specific combination of functional groups and ring structures This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds

Biologische Aktivität

(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone, commonly referred to as compound 1, is a novel pyrazole derivative that has garnered attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C_{13}H_{18}N_{4}O
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 1950768-40-7

Compound 1 acts primarily as a kinase inhibitor, with a focus on the Akt signaling pathway, which is crucial in regulating cell survival and proliferation. Studies have shown that compound 1 exhibits selective inhibition against the Akt family of kinases, particularly Akt1. The IC50 value for Akt1 is reported to be approximately 61 nM, indicating significant potency compared to other known inhibitors like GSK2141795 (IC50 = 18 nM) .

Biological Activity Overview

The biological activities of compound 1 can be summarized as follows:

Activity IC50 Value Cell Lines Tested Notes
Akt1 Inhibition61 nMPC-3, LNCaPDecreased phosphorylation of GSK3β and p-PRAS40
Antiproliferative Effects7.76 µM (HCT116)HCT116, OVCAR-8Effective against various cancer cell lines
Neuroprotective PotentialNot specifiedN/APotential implications in neurodegenerative diseases

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of compound 1 against various cancer cell lines, it was found that the compound significantly inhibited cell proliferation in both HCT116 and OVCAR-8 cells with IC50 values of 7.76 µM and 9.76 µM, respectively. The presence of the dichlorophenyl moiety was noted to enhance biological activity significantly compared to other substitutions .

Case Study 2: Neurodegenerative Disease Applications

Research has indicated that compound 1 may have implications in treating neurodegenerative diseases such as Alzheimer's. While specific IC50 values for neuroprotective effects are not yet established, its role in modulating kinase activity suggests a potential for therapeutic use in conditions characterized by dysregulated apoptosis .

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of compound 1 indicate favorable absorption and distribution properties. However, comprehensive toxicological studies are still required to assess safety profiles fully. The metabolic stability of compound 1 has shown promising results when tested against liver microsomal enzymes .

Eigenschaften

IUPAC Name

(1-methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-17-10-12(14(19)18-7-2-3-8-18)13(16-17)11-5-4-6-15-9-11/h10-11,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKCQAFDWGLTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCNC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.